molecular formula C15H16FN3O4 B2513432 1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid CAS No. 2287286-44-4

1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid

Cat. No.: B2513432
CAS No.: 2287286-44-4
M. Wt: 321.308
InChI Key: QTFBXHBOZGEPQL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H16FN3O4 and its molecular weight is 321.308. The purity is usually 95%.
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Biological Activity

1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, providing insights into its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, a carboxylic acid group, and an aromatic fluorophenyl substituent. The molecular formula can be represented as C13H16FN3O3C_{13}H_{16}FN_3O_3, with a molecular weight of approximately 283.28 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : Pyrazole derivatives have been shown to mimic antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These compounds can reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative stress .
  • Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes involved in disease processes, potentially affecting pathways related to inflammation and cancer progression .

Case Studies

  • Anticancer Activity : A study involving pyrazole derivatives demonstrated their ability to inhibit the growth of melanoma cells. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
  • Neuroprotective Effects : Research has indicated that pyrazole derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Several derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Effect Study Reference
AntioxidantReduces ROS levels
AnticancerInhibits melanoma cell growth
NeuroprotectiveProtects neuronal cells
Anti-inflammatoryReduces inflammation markers

Properties

IUPAC Name

1-(2-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-15(2,3)23-14(22)18-12-9(13(20)21)8-17-19(12)11-7-5-4-6-10(11)16/h4-8H,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFBXHBOZGEPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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